N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide is an organic compound with a complex structure that includes a phenyl group, an oxane ring, and a methoxyphenoxy group
Preparation Methods
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the oxane ring, followed by the introduction of the phenyl group and the methoxyphenoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include halides and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide can be compared with similar compounds such as:
N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
2-hydroxy-4-methoxybenzophenone: Another compound with a methoxyphenoxy group, but with different overall structure and applications
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has drawn attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a unique structure characterized by:
- Functional Groups : Hydroxyl, methoxy, and phenoxy groups.
- Core Structure : An oxan (tetrahydropyran) ring integrated with a phenylethyl moiety.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxan Ring : Utilizing tetrahydropyran derivatives.
- Introduction of Functional Groups : Methoxy and phenoxy groups are introduced through electrophilic aromatic substitution.
- Final Coupling : The acetamide linkage is formed through amide coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may act as an enzyme inhibitor, modulating pathways related to inflammation and cancer.
- Receptors : Potential binding to specific receptors involved in neurotransmission and hormonal regulation.
Antimicrobial Activity
Studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains, demonstrating efficacy against:
Bacterial Strain | Activity Level |
---|---|
Staphylococcus pneumoniae | High |
Pseudomonas aeruginosa | Moderate |
Bacillus subtilis | Low |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on related compounds indicated that those with hydroxyl and methoxy substitutions showed enhanced activity against Gram-positive bacteria. The results suggest that the presence of these functional groups increases membrane permeability, allowing for better drug uptake. -
Cytotoxicity Assays :
In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve apoptosis induction via caspase activation pathways.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-26-19-9-5-6-10-20(19)28-15-21(24)23-16-22(25,17-7-3-2-4-8-17)18-11-13-27-14-12-18/h2-10,18,25H,11-16H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWRBWPKVGPXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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